molecular formula C7H5NO2S B1392637 Methyl 2-cyanothiophene-3-carboxylate CAS No. 67808-30-4

Methyl 2-cyanothiophene-3-carboxylate

Cat. No. B1392637
CAS RN: 67808-30-4
M. Wt: 167.19 g/mol
InChI Key: TUKJJRKDXCTGHO-UHFFFAOYSA-N
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Description

Methyl 2-cyanothiophene-3-carboxylate (MCTC) is a novel organic compound with potential applications in the fields of chemistry, biology, and medicine. It is a heterocyclic compound composed of two carbon atoms, two nitrogen atoms, and one sulfur atom. MCTC has been studied for its potential use in the synthesis of drugs and other compounds, as a catalyst for chemical reactions, and for its possible biological and physiological effects.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Imines : Methyl 2-cyanothiophene-3-carboxylate derivatives, such as 3-Amino-2-carbamoylthiophene, are used in reactions with cycloalkanones to produce imines, which have applications in organic synthesis (Klemm, Wang, & Hawkins, 1995).

  • Formation of Triazines : Derivatives like Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates are synthesized from Methyl 2-cyanothiophene-3-carboxylate, yielding compounds useful in the development of new organic molecules (Krinochkin et al., 2021).

  • Catalysis in Synthesis : In the Thorpe cyclization, Methyl 2-cyanothiophene-3-carboxylate derivatives are used for synthesizing 3-Amino-4-arylthiophene-2-carboxylates, utilizing phase transfer catalysis, a more eco-friendly approach (Shah, 2011).

Structural and Computational Analysis

  • Electronic Structures Study : Derivatives of Methyl 2-cyanothiophene-3-carboxylate, such as 3-cyanothiophene, have been studied for their electronic structures to understand the bonding in polythiophenes, which has implications in material science (Kiliç, Toppare, & Yurtsever, 1996).

  • Crystal Structure Analysis : Methyl 3-aminothiophene-2-carboxylate, a closely related compound, has been analyzed for its crystal structure, providing insights into inter- and intra-molecular interactions, crucial for designing advanced materials and drugs (Tao et al., 2020).

Chemical Modification and Reactions

  • N-Arylation : Methyl 2-cyanothiophene-3-carboxylate undergoes N-arylation through Chan-Lam cross-coupling, allowing the synthesis of various functionalized organic compounds (Rizwan et al., 2015).

  • Formation of Thiotetronic Acids : Derivatives of Methyl 2-cyanothiophene-3-carboxylate, like Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, are used in synthesizing mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, important in various chemical syntheses (Corral & Lissavetzky, 1984).

properties

IUPAC Name

methyl 2-cyanothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKJJRKDXCTGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyanothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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